

An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)pyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(1H-pyrazol-4-yl)pyrazine

Cat. No.: B1275522

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, biological significance, and experimental methodologies associated with the heterocyclic compound **2-(1H-pyrazol-4-yl)pyrazine**. This molecule is of significant interest in medicinal chemistry due to its structural composition, featuring both a pyrazole and a pyrazine ring system. These motifs are prevalent in a wide array of biologically active compounds, particularly in the domain of kinase inhibition.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Core Physicochemical Properties

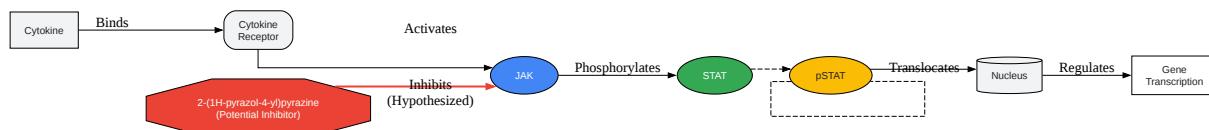
2-(1H-pyrazol-4-yl)pyrazine is an organic compound characterized by the fusion of two nitrogen-containing aromatic rings.[\[5\]](#) The presence of nitrogen atoms in both the pyrazole and pyrazine moieties makes it capable of participating in hydrogen bonding and coordinating with metal ions.[\[5\]](#) It is typically a solid at room temperature and is soluble in polar organic solvents.[\[5\]](#)

Property	Data	Reference
Molecular Formula	C ₇ H ₆ N ₄	[5]
Molecular Weight	146.15 g/mol	[6]
CAS Number	849924-97-6	[6]
IUPAC Name	2-(1H-pyrazol-4-yl)pyrazine	[5]
SMILES	C1=C(N=CN1)C2=CN=C=CN=C2	[5]
InChI Key	RJLTUYDPHVYZIR-UHFFFAOYSA-N	[5]

Biological Significance and Therapeutic Potential

While specific biological data for **2-(1H-pyrazol-4-yl)pyrazine** is not extensively published, its structural components are key pharmacophores in numerous therapeutic agents. The pyrazole and pyrazine scaffolds are integral to many small molecule kinase inhibitors, which are crucial in treating diseases like cancer and inflammatory disorders.[\[3\]](#)[\[4\]](#)

Relevance as a Kinase Inhibitor Scaffold


Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is implicated in various diseases.[\[3\]](#)

- Pyrazine Moiety: Several FDA-approved kinase inhibitors, such as Gilteritinib (FLT3/AXL inhibitor) and Acalabrutinib (BTK inhibitor), feature a pyrazine core, highlighting its importance in designing potent and selective drugs.[\[2\]](#)
- Pyrazole Moiety: The pyrazole ring is another privileged structure in medicinal chemistry, found in drugs like Celecoxib (a COX-2 inhibitor) and various developmental kinase inhibitors targeting ROCK-II and LRRK2.[\[7\]](#)[\[8\]](#)[\[9\]](#)

The combination of these two rings in **2-(1H-pyrazol-4-yl)pyrazine** suggests its potential as a scaffold for developing novel inhibitors against various kinase targets, such as those in the Janus Kinase (JAK) family.[\[10\]](#)[\[11\]](#)

The JAK/STAT Signaling Pathway: A Potential Target

The JAK/STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating processes like immunity, cell growth, and hematopoiesis.^[11] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms and autoimmune diseases.^[10] JAK inhibitors are therefore a significant class of therapeutics.^[12] Given its structure, **2-(1H-pyrazol-4-yl)pyrazine** could be investigated as a potential modulator of this pathway.

[Click to download full resolution via product page](#)

Hypothesized inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, characterization, and biological evaluation of **2-(1H-pyrazol-4-yl)pyrazine**.

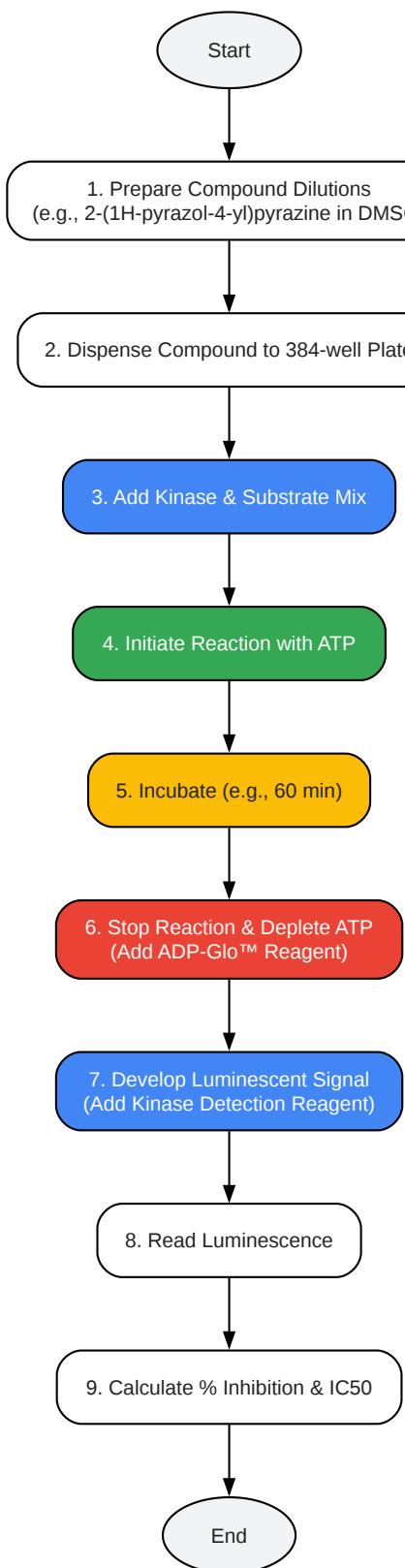
Synthesis of Pyrazole Derivatives

The synthesis of pyrazole rings is a well-established area of organic chemistry. A common and classical method is the Knorr pyrazole synthesis, which involves the condensation of a β -ketoester with a hydrazine derivative.^[13] Multi-component reactions are also widely used for generating substituted pyrazoles efficiently.^{[14][15]}

General Procedure for Knorr Pyrazole Synthesis:^[13]

- Reaction Setup: A β -ketoester (1 equivalent) is dissolved in a suitable solvent, such as ethanol or propanol, often with a catalytic amount of acid (e.g., acetic acid).

- **Hydrazine Addition:** Hydrazine or a substituted hydrazine derivative (1-2 equivalents) is added to the solution.
- **Reaction:** The mixture is heated to reflux for a specified period, during which the pyrazole ring is formed via condensation and subsequent cyclization.
- **Workup and Purification:** Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified using techniques like recrystallization or column chromatography.


In Vitro Kinase Inhibition Assay (Generic Protocol)

To evaluate the potential of **2-(1H-pyrazol-4-yl)pyrazine** as a kinase inhibitor (e.g., against a JAK family member), a luminescence-based ATP consumption assay like the ADP-Glo™ Kinase Assay is a standard method.[12][16] This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

Methodology:

- **Compound Preparation:** A serial dilution of **2-(1H-pyrazol-4-yl)pyrazine** is prepared in 100% DMSO. Nanogram quantities are then dispensed into a 384-well assay plate. Control wells containing DMSO (0% inhibition) and a potent pan-kinase inhibitor like Staurosporine (100% inhibition) are included.[16]
- **Enzyme/Substrate Addition:** A solution containing the target kinase (e.g., recombinant JAK1) and its specific peptide substrate (e.g., IRS1 peptide) is added to the wells. The plate is incubated to allow the compound to bind to the kinase.[16][17]
- **Reaction Initiation:** The kinase reaction is initiated by adding a solution of ATP. The final ATP concentration is typically at or near the Michaelis constant (K_m) of the enzyme to ensure accurate IC₅₀ determination for ATP-competitive inhibitors. The reaction proceeds for a set time (e.g., 60 minutes) at room temperature or 30°C.[16][17]
- **Reaction Termination and ADP Detection:** The reaction is stopped by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.[16]

- Signal Generation: Kinase Detection Reagent is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the initial kinase activity.[16]
- Data Analysis: The luminescence is measured using a plate reader. The percent inhibition is calculated relative to the high and low controls. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[16]

[Click to download full resolution via product page](#)

Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

2-(1H-pyrazol-4-yl)pyrazine represents a promising chemical scaffold for the development of novel therapeutic agents, particularly in the field of kinase inhibition. Its fundamental structure combines two heterocycles known for their favorable interactions with kinase active sites. Future research should focus on the synthesis of a library of derivatives based on this core, followed by systematic screening against a panel of kinases to identify potent and selective inhibitors. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing lead compounds with the potential for further preclinical and clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ajphs.com [ajphs.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CAS 849924-97-6: 2-(1H-Pyrazol-4-yl)pyrazine | CymitQuimica [cymitquimica.com]
- 6. 2-(1H-pyrazol-4-yl)pyrazine [oakwoodchemical.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 11. trepo.tuni.fi [trepo.tuni.fi]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)pyrazine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1275522#2-1h-pyrazol-4-yl-pyrazine-fundamental-properties\]](https://www.benchchem.com/product/b1275522#2-1h-pyrazol-4-yl-pyrazine-fundamental-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com